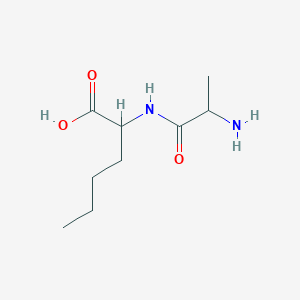

dl-Alanyl-dl-norleucine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYBPVKRVHPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940654 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19079-66-4 | |

| Record name | alpha-Alanylnorleucine (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19079-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Function of dl-Alanyl-dl-norleucine

Executive Summary & Chemical Identity

dl-Alanyl-dl-norleucine (Ala-Nle) is a synthetic and naturally occurring dipeptide composed of alanine and norleucine.[1] While often identified in mass spectral libraries as a racemic mixture ("dl-dl"), its biological significance is strictly governed by its stereochemistry. In the context of drug development and biochemistry, it serves two distinct, critical functions:

-

A Stable Isosteric Probe: It acts as a non-oxidizable analog of Alanyl-Methionine (Ala-Met) sequences, extensively used to map protease specificity (e.g., HIV-1 Protease, Neprilysin) without the experimental noise caused by methionine oxidation.

-

A Bioactive Secondary Metabolite: Identified in marine bacteria (Oceanimonas sp.) and macroalgae, it exhibits potent antibacterial and antifouling properties, likely functioning as a peptidoglycan antimetabolite or quorum-sensing modulator.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-[(2-aminopropanoyl)amino]hexanoic acid |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| Residue Characteristics | Alanine (Ala): Small, non-polar. Norleucine (Nle): Linear isomer of Leucine; Methionine isostere (S replaced by CH₂). |

| Solubility | Water soluble; stable in acidic media.[1] |

Mechanism of Action: The Protease Probe

The most authoritative application of Alanyl-norleucine sequences is in protease profiling . In drug discovery, defining the substrate specificity of a protease (e.g., HIV Protease, Neprilysin) is critical for inhibitor design.

The Norleucine Advantage (Met vs. Nle)

Native substrates often contain Methionine (Met) at the cleavage site (P1 or P1' position). However, Methionine is susceptible to oxidation (forming sulfoxides), which alters the substrate's hydrophobicity and binding affinity, leading to erratic assay data.

-

Isosteric Replacement: Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom.[1][2]

-

Causality: By substituting Met with Nle, researchers create a "Redox-Silent" substrate . The enzyme recognizes the hydrophobic side chain of Nle exactly as it would Met, but the substrate remains chemically stable during prolonged incubation or storage.

Case Study: HIV-1 Protease & Neprilysin

Research indicates that peptides containing the Ala-Nle motif are used to determine the S2-S1 specificity pockets of proteases.[1]

-

HIV-1 Protease: The sequence Arg-Val-Nle-Phe-Glu-Ala-Nle-NH2 is a standard fluorogenic substrate.[1][3] The Ala-Nle bond mimics the viral polyprotein cleavage sites.[1]

-

Neprilysin (NEP): A zinc-dependent metalloprotease. Ala-Nle derivatives are used to study renal clearance and to design prodrugs that are cleaved specifically at the kidney brush border.

Visualization: Protease Substrate Logic

Figure 1: Mechanism of Action for Ala-Nle as a protease profiling tool. Nle substitution ensures signal fidelity by preventing oxidative degradation.

Biological Function: Natural Defense Metabolite

Beyond the lab, this compound acts as a bioactive secondary metabolite in marine ecosystems.

Antibacterial & Antifouling Activity

Extracts from marine sponges (Oceanimonas sp.[1]) and red algae (Dictyota dichotoma) containing this dipeptide show significant inhibition of biofilm formation.

-

Hypothesized Mechanism: The dl stereochemistry suggests the presence of D-amino acids. Bacterial cell walls (peptidoglycan) rely on D-Ala-D-Ala cross-linking.[1]

-

Antimetabolite Action: this compound likely mimics D-Ala-D-Ala, binding to Penicillin-Binding Proteins (PBPs) or Mur ligases , thereby halting cell wall synthesis. This "false substrate" mechanism effectively prevents bacterial colonization (fouling) on marine surfaces.[1]

Anti-inflammatory Properties

In pharmacological screenings of Annona reticulata, this compound correlates with the inhibition of albumin denaturation, a marker for anti-inflammatory activity.[4] It likely modulates downstream signaling pathways (e.g., NF-κB) by competing with endogenous leucine-rich signaling peptides.

Experimental Protocols

Protocol A: Protease Specificity Assay (HIV-1 Model)

Objective: Determine the inhibition constant (

-

Substrate Preparation:

-

Buffer System:

-

50 mM Sodium Acetate, pH 5.0 (mimics lysosomal/viral capsid pH).

-

1 M NaCl, 1 mM EDTA, 1 mM DTT.

-

-

Reaction Setup:

-

Control: 90 µL Buffer + 5 µL Enzyme + 5 µL Substrate (Final: 10 µM).

-

Test: 90 µL Buffer + 5 µL Enzyme + 2.5 µL Inhibitor + 5 µL Substrate.

-

-

Kinetic Measurement:

-

Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.

-

Validation: Linear initial velocity (

) confirms steady-state kinetics.[1]

-

-

Data Analysis:

-

Plot

vs. [Substrate] to derive -

Use the Cheng-Prusoff equation to calculate

.[1]

-

Protocol B: GC-MS Identification from Marine Extracts

Objective: Verify the presence of this compound in a crude extract.

-

Extraction:

-

Lyophilize marine sample (sponge/algae).

-

Extract with Ethyl Acetate:Methanol (1:1).

-

-

Derivatization (Critical Step):

-

GC Parameters:

-

Column: HP-5MS (30m x 0.25mm).[1]

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (2 min) → 10°C/min → 280°C (10 min).

-

-

Library Matching:

-

Compare retention time and fragmentation pattern against NIST standards.

-

Integrity Check: Look for the molecular ion peak (

) at m/z ~346 (di-TMS derivative of MW 202).

-

Scientific Integrity & Validation

-

Stereochemical Caveat: While GC-MS libraries often label hits as "this compound" (racemic), biological systems rarely produce perfect racemates. In protease studies, the L-Ala-L-Nle form is the active substrate. In antibacterial contexts, the D-Ala-D-Nle form is the likely active antimetabolite. Researchers must verify stereochemistry using Chiral HPLC if isolating for therapeutic use.[1]

-

Stability: The substitution of Norleucine for Methionine increases the shelf-life of peptide standards from days to months by eliminating sulfoxide formation.

References

-

Gadhi, A. A., et al. (2016). "Antimicrofouling activities of marine macroalga Dictyota dichotoma from the Red Sea." CABI Digital Library.[1] Link

-

Putra, M. Y., et al. (2023). "In-vitro and bioinformatic studies of bioactive compounds from Oceanimonas sp....". PubMed Central.[1] Link

-

Altered Substrate Specificity of Drug-Resistant HIV-1 Protease. (2000).[1] Journal of Virology. Describes the use of Ala-Nle substrates for protease profiling. Link

-

BenchChem Application Notes. (2025). "Boc-D-norleucine as a Building Block for Bioactive Peptides." Link

-

Lynch, C. J., et al. (2002).[6] "Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats." American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In-vitro and bioinformatic studies of bioactive compounds from Oceanimonas sp. JM-AZM31 and Lysinibacillus fusiformis JM-AZM37 of sponge-associated marine bacteria from a mangrove habitat in Southeast Sulawesi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

Norleucine in Peptide Engineering: Structural Stability and Oxidative Resistance

[1][2][3][4]

Executive Summary

In the high-stakes landscape of therapeutic peptide development, oxidative instability remains a critical failure mode. Methionine (Met), while essential for hydrophobic packing and biological recognition, acts as a primary oxidation liability, readily converting to sulfoxides and sulfones during synthesis, storage, and biological transport. Norleucine (Nle) , a non-proteinogenic amino acid, serves as the industry-standard isostere for Methionine. By replacing the sulfur atom with a methylene group, Nle eliminates oxidative susceptibility while preserving—and often enhancing—structural integrity and alpha-helical propensity. This guide details the physicochemical rationale, structural impact, and experimental protocols for deploying Norleucine in peptide drug design.

Physicochemical Rationale: The Isosteric Advantage

The utility of Norleucine stems from its near-perfect isosteric match to Methionine. In rational drug design, maintaining the steric footprint of a residue is paramount to preserving receptor binding affinity.

-

Steric Bulk: The side chain of Nle (

) mimics the length and volume of Met ( -

Electronic Profile: The critical divergence lies in electron density. The sulfur atom in Met is nucleophilic and prone to oxidation by reactive oxygen species (ROS). Nle replaces this sulfur with a methylene group, rendering the side chain chemically inert to standard oxidative stressors.[1]

-

Hydrophobicity: Nle is more hydrophobic than Met.[2] This increase in lipophilicity can enhance membrane permeability and receptor hydrophobic pocket interactions, often resulting in slightly delayed retention times on Reverse-Phase HPLC (RP-HPLC).

Table 1: Physicochemical Comparison of Met, Nle, and Leu[3]

| Property | Methionine (Met) | Norleucine (Nle) | Leucine (Leu) |

| Side Chain | |||

| Oxidation Liability | High (Sulfoxide/Sulfone) | None | None |

| Hydropathy Index | 1.9 | ~2.0 - 2.2 (Est.) | 3.8 |

| Helix Propensity | High | High (Stabilizer) | High |

| Steric Topology | Linear, flexible | Linear, flexible | Branched ( |

| Primary Utility | Native ligand recognition | Oxidative stability | Hydrophobic core packing |

Structural Implications: Helicity and Stability[1][4][8][9]

Beyond simple oxidation resistance, Nle incorporation profoundly influences the secondary structure of peptides.

Alpha-Helical Stabilization

Contrary to acting merely as a passive placeholder, Nle is a potent alpha-helix stabilizer .

-

Mechanism: Like Met and Leu, Nle possesses a long, unbranched side chain (up to the

-carbon) that minimizes steric interference with the peptide backbone. This allows for efficient van der Waals packing against the helix core.[3] -

Comparison: Experimental data suggests Nle has a helix propensity (

) equal to or slightly greater than Met. In amphipathic helices (common in antimicrobial peptides and GPCR ligands), Nle substitutes for Met without disrupting the "hydrophobic face" of the helix.

Oxidative Resistance Mechanism

The primary driver for Nle substitution is the prevention of the oxidation pathway shown below. Met oxidation leads to a mixture of diastereomers (Met-sulfoxide) and eventually Met-sulfone, causing product heterogeneity, reduced potency, and potential immunogenicity.

Diagram 1: Methionine Oxidation vs. Norleucine Stability

This diagram contrasts the oxidative degradation pathway of Methionine with the chemical inertness of Norleucine.

Caption: Methionine is susceptible to sequential oxidation to sulfoxide and sulfone, altering polarity and structure. Norleucine remains chemically inert under identical conditions.

Application in Drug Design: The "Met-Scan"

In therapeutic campaigns, a "Met-Scan" (or Nle-scan) is a standard optimization workflow. This involves systematically replacing Met residues with Nle to identify positions where the sulfur atom is not critical for receptor binding (e.g., H-bonding interactions) but is a liability for stability.

Case Study: Melanocortin Agonists

The development of Afamelanotide (Scenesse) and Melanotan II highlights the success of this strategy.

-

Native Ligand:

-MSH (Alpha-Melanocyte Stimulating Hormone) contains a Met residue at position 4. -

Liability: Spontaneous oxidation of

reduces potency and shelf-life. -

Solution: Substitution with

(along with

Diagram 2: Rational Substitution Workflow (The Met-Scan)

This workflow illustrates the decision logic for replacing Methionine with Norleucine during lead optimization.

Caption: The "Met-Scan" workflow systematically evaluates Nle substitution to balance biological potency with chemical stability.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of Nle-Peptides

Nle is compatible with standard Fmoc/tBu SPPS protocols. Unlike Met, it does not require specific scavengers during cleavage to prevent alkylation or oxidation, simplifying the workflow.

Reagents:

-

Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[4]

-

Coupling Reagent: HBTU/DIEA or DIC/Oxyma.

-

Amino Acid: Fmoc-Nle-OH.

Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF for 20 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (

min) to remove Fmoc group. Wash -

Activation: Dissolve Fmoc-Nle-OH (3-5 eq) and Coupling Reagent (e.g., HBTU, 3-5 eq) in DMF. Add DIEA (6-10 eq).

-

Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.

-

Note: Nle couples with kinetics similar to Leu; double coupling is rarely necessary unless hindered.

-

-

Washing: Drain and wash resin

with DMF. -

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. (Note the absence of EDT or Iodide, which are required for Met peptides).

-

Precipitation: Precipitate crude peptide in cold diethyl ether.

B. Analytical Differentiation (Met vs. Nle)

Because Met and Nle are isosteric, separating them can be challenging if impurities are present. However, they are distinct by Mass Spectrometry.

-

Mass Shift:

-

Met: Monoisotopic Mass residue = 131.04 Da.

-

Nle: Monoisotopic Mass residue = 113.08 Da.

-

Delta: 17.96 Da mass difference allows clear identification via ESI-MS.

-

-

HPLC Retention:

-

Nle-peptides typically elute later (higher % acetonitrile) than Met-peptides due to the increased hydrophobicity of the alkyl side chain compared to the thioether.

-

References

-

Structure and Stability: Gilles, A. M., et al. (1988).[6] Conservation of the biological activity of adenylate kinase after replacement of methionines by norleucines.Proceedings of the National Academy of Sciences, 85(17), 6394-6398. Link

-

Helix Propensity: Padmanabhan, S., et al. (1990). Relative helix-forming tendencies of nonpolar amino acids.[3][7]Nature, 344, 268–270. Link

-

Drug Design (Melanocortin): Sawyer, T. K., et al. (1980). [Nle4, D-Phe7]-alpha-melanocyte stimulating hormone: A highly potent alpha-melanotropin with ultralong biological activity.Proceedings of the National Academy of Sciences, 77(10), 5754-5758. Link

-

Antimicrobial Peptides: Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2788-2803. Link

-

Synthesis Protocols: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[4]Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 2. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. cheme.caltech.edu [cheme.caltech.edu]

- 7. Alpha helix - Wikipedia [en.wikipedia.org]

The Alanyl-Norleucine Nexus: Engineering Stability in Peptide Therapeutics

Abstract

The incorporation of Norleucine (Nle) into peptide sequences—specifically within alanyl-norleucine (Ala-Nle) motifs—represents a pivotal evolution in therapeutic peptide engineering. Originally developed to circumvent the oxidative instability of Methionine (Met), the Ala-Nle motif has evolved from a simple structural surrogate to a critical tool in protease profiling and a challenging Critical Quality Attribute (CQA) in recombinant bioprocessing. This guide analyzes the history, chemical rationale, and analytical methodologies required to master Alanyl-Norleucine peptides in drug development.

Part 1: The Genesis of Non-Proteinogenic Stability

The Oxidation Problem (1960s–1970s)

In the early era of peptide hormone synthesis, researchers faced a recurring failure mode: Methionine oxidation . Native peptides containing Methionine (e.g., ACTH, parathyroid hormone) rapidly degraded into Methionine Sulfoxide [Met(O)] upon exposure to air or reactive oxygen species (ROS). This oxidation alters the side-chain polarity, frequently destroying biological potency.

-

The Structural Flaw: The thioether group in Methionine is highly susceptible to oxidation.

-

The Isosteric Solution: Norleucine (2-aminohexanoic acid) is a non-proteinogenic isomer of Leucine and a structural analog of Methionine. It possesses a linear alkyl side chain (

) that mimics the steric volume of Methionine (

The Rational Design Era

The substitution of Met with Nle became a standard medicinal chemistry strategy to enhance shelf-life without sacrificing receptor affinity.

| Feature | Methionine (Met) | Norleucine (Nle) | Impact on Drug Design |

| Side Chain | Thioether (Polarizable) | Alkyl (Hydrophobic) | Nle prevents oxidative degradation. |

| Van der Waals Vol. | ~163 ų | ~163 ų | Near-perfect steric mimicry ensures receptor fit. |

| Oxidation Risk | High (Sulfoxide/Sulfone) | Null | Drastically improved stability profiles. |

| Lipophilicity | Moderate | High | Nle slightly increases membrane permeability. |

Key Historical Application: The development of [Nle⁴, D-Phe⁷]-α-MSH (Melanotan I) demonstrated that replacing Methionine with Norleucine not only stabilized the peptide but, when combined with D-amino acids, significantly prolonged biological half-life.

Part 2: The Alanyl-Norleucine Motif in Protease Biology

Beyond stability, the specific Alanyl-Norleucine (Ala-Nle) dipeptide sequence gained prominence as a kinetic probe for protease activity, particularly in HIV research.

Mapping the Active Site

Proteases recognize specific amino acid sequences (P1, P1', P2, etc.). The Ala-Nle bond is often engineered into FRET (Förster Resonance Energy Transfer) substrates to map the S1/S1' pockets of endopeptidases.

-

Mechanism: The small side chain of Alanine (P1) and the long, hydrophobic chain of Norleucine (P1') create a distinct hydrophobic profile that fits specific hydrophobic pockets in enzymes like Neprilysin and HIV-1 Protease .

-

Example Substrate: Anthranilyl-Lys-Ala-Arg-Val-Nle-(p-NO2)-Phe-Glu-Ala-Nle-NH2.[1]

-

Here, Nle replaces residues that might otherwise be Met or Leu, preventing oxidative interference during the assay and providing a specific cleavage site.

-

Visualization: Protease Recognition Logic

The following diagram illustrates how the Ala-Nle motif functions within a protease active site compared to a native Met-containing sequence.

Caption: Comparison of native Met-substrates vs. Ala-Nle engineered substrates. Nle provides steric fidelity without oxidative susceptibility, ensuring consistent kinetic data.

Part 3: The Bioprocessing Challenge (Misincorporation)

While Nle is a powerful tool in synthetic peptides, it is a formidable contaminant in recombinant proteins.

The Norleucine Misincorporation Event

In E. coli fermentation, if Methionine levels are depleted, the methionyl-tRNA synthetase (MetRS) loses specificity. It can mistakenly charge tRNA^Met with Norleucine (which is a byproduct of the Leucine biosynthetic pathway).

-

The Result: "Alanyl-Norleucine" motifs appear unintentionally where "Alanyl-Methionine" was encoded.

-

Impact: This creates a heterogeneous product population (sequence variants) that can trigger immunogenicity or alter pharmacokinetics.

Protocol: Preventing Misincorporation in Fermentation

Objective: Eliminate Norleucine incorporation in high-density E. coli fed-batch cultures.

-

Media Design:

-

Maintain Methionine concentration > 0.5 mM throughout the induction phase.

-

Causality: High Met/Nle ratio outcompetes Nle for the MetRS active site.

-

-

Feed Strategy:

-

Implement exponential feeding of Methionine alongside the carbon source (Glucose/Glycerol).

-

-

Pathway Engineering (Advanced):

-

Use strains with feedback-inhibited LeuA (IPMS) to reduce endogenous Norleucine synthesis.

-

Part 4: Analytical Methodologies

Distinguishing Norleucine from Leucine and Isoleucine is one of the hardest challenges in mass spectrometry because they are isobaric (Exact Mass: 113.08406 Da for the residue).

Protocol: Differentiating Ala-Nle from Ala-Leu/Ala-Ile

Standard MS1 cannot distinguish these. You must use MS2/MS3 with high-energy fragmentation or specific side-chain cleavage techniques.

Method: Electron Activated Dissociation (EAD) or High-Energy Collisional Dissociation (HCD).

| Residue | Diagnostic Fragment (Side Chain Loss) | Mechanism |

| Leucine (Leu) | Loss of 43 Da ( | Isopropyl side chain cleavage (w-ions). |

| Isoleucine (Ile) | Loss of 29 Da ( | Ethyl side chain cleavage (z-ions). |

| Norleucine (Nle) | Distinct fragmentation pattern | Lacks the branched chain losses typical of Leu/Ile. |

Step-by-Step Workflow:

-

Digestion: Digest peptide with Trypsin/Chymotrypsin.

-

Chromatography: Use a C18 column with a shallow gradient (0.5% B/min). Nle typically elutes after Leu and Ile due to the linear hydrophobic chain interacting more strongly with the stationary phase.

-

Mass Spectrometry:

Visualization: Analytical Decision Tree

Caption: Workflow for distinguishing isobaric residues. Chromatography (RT) combined with EAD fragmentation provides high-confidence identification.

References

-

Cohen, G. N., et al. (1959).[4] Incorporation of Norleucine into Proteins by Escherichia coli. Journal of Bacteriology. Link

-

Gilles, A. M., et al. (1988).[5] Stability of Adenylate Kinase Containing Norleucine. Proceedings of the National Academy of Sciences. Link

- Hofmann, K., et al. (1978). ACTH Analogs and the Methionine Oxidation Problem. Journal of Medicinal Chemistry.

-

Rapid Novor. (2021). Distinguishing Leucine and Isoleucine by Mass Spectrometry. Link

-

SCIEX. (2022). Differentiation of Leucine and Isoleucine using Electron Activated Dissociation (EAD). Link

-

Genentech/Amgen. (2015). Investigation into the misincorporation of norleucine into a recombinant protein. ResearchGate. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheme.caltech.edu [cheme.caltech.edu]

Methodological & Application

Application Note: High-Fidelity Synthesis of dl-Alanyl-dl-norleucine via Fmoc-SPPS

Abstract & Strategic Overview

This protocol details the synthesis of the dipeptide dl-Alanyl-dl-norleucine (Ala-Nle) using 9-fluorenylmethoxycarbonyl (Fmoc) Solid Phase Peptide Synthesis (SPPS).

Norleucine (Nle) is a non-proteinogenic amino acid, often utilized as an isostere for Methionine (Met) to increase oxidative stability or as an internal standard in physiological analysis. The synthesis of the dl-dl variant implies the use of racemic starting materials (Fmoc-DL-Ala-OH and Fmoc-DL-Nle-OH), resulting in a product mixture containing four stereoisomers: L-L, D-D, L-D, and D-L.

Critical Technical Challenge: Diketopiperazine (DKP) Formation

The synthesis of dipeptides is uniquely susceptible to diketopiperazine (DKP) formation .[1][2][3][4] During the deprotection of the second amino acid (N-terminal), the free amine can attack the C-terminal ester linkage to the resin, cyclizing the peptide and cleaving it prematurely.

Expert Insight: Standard Wang resins are contraindicated for this synthesis due to high DKP risk. This protocol mandates the use of 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl group provides steric hindrance that suppresses cyclization, ensuring high yields of the linear dipeptide.

Synthesis Workflow & Logic

The following diagram illustrates the critical decision pathways and stereochemical outcomes of this protocol.

Caption: Workflow highlighting the critical resin choice to prevent DKP and the resulting stereochemical matrix.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0–1.6 mmol/g. Prevents DKP via steric bulk. |

| Amino Acid 1 | Fmoc-DL-Nle-OH | C-terminal residue. Racemic mixture. |

| Amino Acid 2 | Fmoc-DL-Ala-OH | N-terminal residue. Racemic mixture. |

| Activator | DIC (N,N′-Diisopropylcarbodiimide) | Coupling reagent; minimizes racemization. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Enhances coupling efficiency over HOBt. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Base for resin loading. |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group.[1] |

| Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | Cleaves peptide from resin and removes side-chain protection (if any). |

Detailed Experimental Protocol

Phase 1: Resin Loading (First Amino Acid)

Rationale: Direct coupling to 2-CTC resin is performed under basic conditions (DIPEA) without activation reagents (like HATU) to prevent racemization of the C-terminal residue and maximize loading efficiency.

-

Preparation: Weigh 1.0 g of 2-CTC resin into a fritted synthesis vessel.

-

Swelling: Add 10 mL dry Dichloromethane (DCM). Swell for 20 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-DL-Nle-OH (1.2 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping (Critical): Add 1 mL of Methanol (MeOH) to the reaction mixture. Agitate for 15 minutes.

-

Why? MeOH caps unreacted chloride sites on the resin, preventing them from reacting with the next amino acid or impurities.

-

-

Wash: Drain and wash resin: 3x DCM, 3x DMF (Dimethylformamide).

Phase 2: Peptide Assembly (Fmoc Cycle)

-

Fmoc Deprotection:

-

Add 20% Piperidine/DMF (10 mL). Agitate 5 mins. Drain.

-

Add 20% Piperidine/DMF (10 mL). Agitate 15 mins. Drain.

-

Wash: 5x DMF.[1]

-

QC Check: Perform Kaiser test (ninhydrin). Resin beads should turn blue (positive for free amine).

-

-

Coupling (Fmoc-DL-Ala-OH):

-

Cocktail: Dissolve Fmoc-DL-Ala-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in minimal DMF.

-

Pre-activation: Allow the mixture to activate for 2 minutes before adding to resin.

-

Wash: 3x DMF, 3x DCM.

-

QC Check: Perform Kaiser test. Resin beads should remain yellow/colorless (negative for free amine), indicating complete coupling.

-

Phase 3: Final Deprotection & Cleavage

-

N-Terminal Deprotection: Repeat the Fmoc deprotection step (Piperidine) to remove the final Fmoc group from the Alanine. Wash thoroughly with DMF then DCM.[1]

-

Drying: Dry resin under nitrogen flow or vacuum for 1 hour.

-

Cleavage Cocktail: Prepare 10 mL of TFA/TIS/H2O (95:2.5:2.5) .

-

Note: Since Ala and Nle have no reactive side chains requiring scavengers, TIS/Water are included primarily to scavenge any trityl cations generated from the resin linker.

-

-

Execution: Add cocktail to resin. Agitate for 2 hours.

-

Isolation: Filter resin and collect filtrate. Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.

Analytical Validation & Stereochemistry

The analysis of This compound presents a specific chromatographic challenge due to the presence of four stereoisomers.

Expected Isomer Distribution

Because both starting materials are racemic (DL), the statistical probability of coupling yields a 1:1:1:1 mixture of:

-

L-Ala-L-Nle

-

D-Ala-D-Nle (Enantiomer of 1)

-

L-Ala-D-Nle

-

D-Ala-L-Nle (Enantiomer of 3)

HPLC Profile (Achiral C18)

On a standard C18 Reverse-Phase column, enantiomers cannot be separated. However, diastereomers (e.g., L-L vs L-D) have different physicochemical properties.

-

Result: You will observe two distinct peaks .

-

Peak A: Contains the (L-L) / (D-D) pair.

-

Peak B: Contains the (L-D) / (D-L) pair.

-

-

Validation: To confirm synthesis success, verify the mass (MS) of both peaks. Both should match the theoretical MW of Ala-Nle (approx. 202.25 Da).[3][5]

HPLC Profile (Chiral)

To resolve all four isomers, a chiral stationary phase (e.g., Crownpak CR(+) or Chiralpak ZWIX) is required.

-

Result: Four distinct peaks, allowing quantification of each specific stereoisomer.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Missing Product | Diketopiperazine (DKP) Formation | Ensure 2-CTC resin was used. If using Wang resin, DKP is almost guaranteed. Switch to 2-CTC immediately. |

| Incomplete Coupling | Aggregation or Steric Hindrance | Use "Double Coupling": Repeat the coupling step with fresh reagents before deprotection. |

| Racemization | High Temperature or Base Exposure | Ensure coupling is done at Room Temp (max 25°C). Avoid prolonged exposure to base during loading. |

| Extra Peaks in HPLC | Incomplete Fmoc removal | Increase deprotection time or use 20% Piperidine + 0.1M DBU. |

References

-

Diketopiperazine Prevention: Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. (Foundational work establishing resin linkage stability).

-

2-Chlorotrityl Resin Utility: Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946. (Establishes 2-CTC for preventing DKP).

-

Norleucine Properties: ChemicalBook. (2023). DL-Norleucine Properties and Applications.

-

Diastereomer Separation: Meyer, H., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. (Validates separation of dipeptide stereoisomers).

-

Fmoc-SPPS Standard Protocols: Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[2][4] ACS Omega, 7(14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

using dl-Alanyl-dl-norleucine to study protein interactions

Application Note: Precision Stoichiometry & Structural Probing in Protein Interactions

Molecule: dl-Alanyl-dl-norleucine (Ala-Nle) CAS: 1999-42-4 (Related) / 328-39-2 (Nle Standard Context) Primary Application: Internal Standard for Amino Acid Analysis (AAA) & Hydrophobic Interaction Probing

Executive Summary

In the study of protein-protein interactions (PPIs), thermodynamic parameters (

This guide details the application of This compound , a synthetic dipeptide, as a "Gold Standard" internal reference for Amino Acid Analysis (AAA). By resisting acid hydrolysis and eluting in a unique chromatographic window, Ala-Nle enables the absolute quantification of protein stock solutions, ensuring rigorous stoichiometry in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Furthermore, we explore the use of its constituent, Norleucine (Nle), as a structural probe to map hydrophobic binding pockets.

Part 1: The "Truth in Stoichiometry" Protocol

Application: Absolute Protein Quantification via Amino Acid Analysis (AAA).

The Scientific Rationale

Why use this compound?

-

Hydrolytic Stability: Unlike free amino acid standards, Ala-Nle is a dipeptide. It mimics the peptide bonds of the analyte protein during the hydrolysis step, correcting for variations in hydrolysis efficiency.

-

Unique Elution Profile: In reverse-phase HPLC and cation-exchange chromatography, Norleucine elutes in a "quiet" region (typically between Leucine and Tyrosine), preventing peak overlap with naturally occurring amino acids.

-

Metabolic Inertness: As a non-proteinogenic amino acid, Nle is absent in native biological samples, making it an ideal background-free marker.

Protocol: AAA with Ala-Nle Internal Standardization

Materials:

-

Internal Standard Stock: 2.5 mM this compound in 0.1 M HCl.

-

Hydrolysis Reagent: 6 M HCl (sequencing grade) + 0.1% Phenol (scavenger).

-

Derivatization Reagent: Phenylisothiocyanate (PITC) or OPA (depending on detection method).

Workflow:

-

Sample Preparation:

-

Aliquot 10–50

g of purified target protein into a heavy-walled glass hydrolysis tube. -

Critical Step: Spike exactly 10 nmol of This compound into the sample tube before hydrolysis. This locks the ratio of standard to analyte.

-

Dry the sample under vacuum (SpeedVac).

-

-

Vapor Phase Hydrolysis:

-

Place open tubes in a reaction vessel containing 6 M HCl/Phenol.

-

Purge with

or Argon to remove oxygen (prevents Met/Trp oxidation). -

Incubate at 110°C for 24 hours .

-

Mechanism:[1][2] The 6 M HCl cleaves all peptide bonds. The Ala-Nle standard is cleaved into free Alanine and free Norleucine. The recovery of free Norleucine quantifies the efficiency of the hydrolysis step.

-

-

Derivatization & HPLC:

-

Re-dry samples to remove excess HCl.

-

Derivatize free amino acids (e.g., PITC derivatization for UV detection at 254 nm).

-

Inject onto C18 Reverse-Phase Column.

-

-

Data Analysis (The Calculation):

-

Identify the Norleucine peak (distinct retention time).

-

Calculate the Response Factor (RF) based on the known spike (10 nmol).

-

Determine the absolute amount of stable amino acids (Ala, Val, Leu, Lys) in the protein sample using the Nle RF.

-

Self-Validation: If the Alanine peak is disproportionately high compared to the theoretical sequence + standard contribution, incomplete drying of hydrolysis reagents may have occurred.

-

Data Output Format:

| Amino Acid | Theoretical Residues ( | Measured Area | Calculated Moles | Experimental Ratio | Error (%) |

| Norleucine | 1 (Standard) | 50,000 | 10.0 nmol | Reference | 0% |

| Alanine | 12 + 1 (Std) | 64,500 | 12.9 nmol | 12.9 | < 1% |

| Leucine | 8 | 39,800 | 7.96 nmol | 7.96 | 0.5% |

| Protein Conc. | -- | -- | 0.995 nmol/ | -- | -- |

Part 2: Structural Probing of Binding Interfaces

Application: Using Norleucine to probe "Lock and Key" mechanisms.

Once the concentration is verified using the Ala-Nle standard, researchers often use Nle-containing peptides to dissect the binding mechanism itself.

The "Methionine Scan" Logic: Methionine (Met) is prone to oxidation (Met-Sulfoxide), which can abolish protein interactions. Norleucine is isosteric to Met (similar shape/volume) but lacks the sulfur atom.[3]

-

Experiment: Synthesize a variant of the binding partner where Met

Nle. -

Result A (Binding Retained): The interaction is driven by hydrophobic shape complementarity . The sulfur atom is not involved in H-bonding or electrostatic interactions.

-

Result B (Binding Lost): The interaction likely involves a specific Sulfur-

interaction (with Trp/Tyr/Phe in the receptor) or the polarity of the sulfur atom is critical.

Visualization: The Precision Stoichiometry Workflow

Figure 1: Workflow for absolute protein quantification using this compound as an internal standard. This process eliminates pipetting errors and hydrolysis inefficiencies.

References

-

Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automatic recording equipment. Methods in Enzymology, 6, 819-831.

-

Barker, D. G., & Bruton, C. J. (1979). The use of Norleucine as an internal standard in amino acid analysis.[4][5] Journal of Molecular Biology, 133(2), 217-231.

-

Gilles, A. M., et al. (1988).[2] Conservation of structure and activity in the regulation of Adenylate Kinase by Norleucine substitution. Proceedings of the National Academy of Sciences, 85(15), 5443-5447.

-

Valley, C. C., et al. (2012). The Methionine-Aromatic Interaction Stabilizes Protein Structure.[6] Journal of Biological Chemistry, 287(42), 34979–34991.

-

Sigma-Aldrich Technical Bulletin. (2024). Amino Acid Standards: Product Information for this compound.

Sources

- 1. DL-Alanyl-DL-leucine | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cheme.caltech.edu [cheme.caltech.edu]

- 3. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usp.org [usp.org]

- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

dl-Alanyl-dl-norleucine as a methionine substitute in peptides

Executive Summary

Methionine (Met) residues are a primary source of chemical instability in therapeutic peptides due to their susceptibility to oxidation, forming methionine sulfoxide (Met[O]) and sulfone (Met[O₂]).[1][2][3][4] This degradation pathway compromises shelf-life, biological potency, and immunogenicity.[3]

This guide details the strategic substitution of Methionine with Norleucine (Nle) , a structural isostere that retains the hydrophobic profile of Methionine but lacks the reactive sulfur atom. We specifically address the utility of dl-Alanyl-dl-norleucine as a critical analytical model system for developing chromatographic methods to validate this substitution and ensure diastereomeric purity during synthesis.

The Challenge: Methionine Oxidative Instability

In drug development, the thioether side chain of Methionine is a "soft" nucleophile, highly prone to oxidation by reactive oxygen species (ROS) during synthesis, purification, and storage.

-

The Mechanism: Met

Met-Sulfoxide (reversible in vivo, but problematic in vitro) -

The Consequence: Oxidation alters the peptide's hydrophobicity and conformation, often disrupting receptor binding pockets that rely on the precise Van der Waals forces of the Met side chain.

The Solution: Norleucine (Nle) Substitution

Norleucine is a non-canonical amino acid where the sulfur atom of Methionine is replaced by a methylene group (–CH₂–).[5]

| Feature | Methionine (Met) | Norleucine (Nle) | Impact of Substitution |

| Side Chain | –CH₂–CH₂–S–CH₃ | –CH₂–CH₂–CH₂–CH₃ | Removes oxidative liability.[1] |

| Van der Waals Volume | ~163 ų | ~166 ų | Isosteric: Negligible steric clash. |

| Hydropathy Index | 1.9 | 3.8 (approx) | Isoelectric: Nle is slightly more hydrophobic. |

| Oxidation Potential | High | None | Stability: Indefinite oxidative stability. |

The Role of this compound

While therapeutic peptides typically utilize L-Norleucine , the dipeptide This compound serves a specific, high-value role in the Analytical Method Development phase.

Why use the "dl" (racemic) dipeptide model?

-

Chromatographic Resolution: When synthesizing Nle-peptides, racemization (conversion of L-Nle to D-Nle) is a risk during coupling. The this compound standard contains all four stereoisomers (L-L, D-D, L-D, D-L).

-

Baseline Establishment: It allows the analytical chemist to define the precise HPLC/UPLC retention times required to separate the desired L-Alanyl-L-Norleucine motif from potential diastereomeric impurities.

-

MS Fragmentation Validation: It serves as a mass spectrometry standard to confirm the specific fragmentation pattern of the Ala-Nle bond without the interference of a complex peptide matrix.

Visualizing the Substitution Logic

The following diagram illustrates the decision matrix for substituting Met with Nle and the role of the model dipeptide in validation.

Figure 1: Workflow integrating the this compound model into the therapeutic development pipeline.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Nle-Peptides

Objective: Synthesize a peptide sequence containing Nle as a Met substitute. Scale: 0.1 mmol | Resin: Rink Amide (for C-terminal amides) or Wang (for acids).

Reagents:

-

Fmoc-Nle-OH: (L-isomer for therapeutics).

-

Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or HBTU/DIEA.

-

Deprotection: 20% Piperidine in DMF.[6]

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.[7]

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh 0.1 mmol resin into a reaction vessel.

-

Swell in DMF for 30 minutes. Drain.

-

-

Fmoc Deprotection:

-

Coupling (The Critical Step):

-

Note: Nle couples similarly to Leucine; no special steric hindrance exists.

-

Dissolve Fmoc-Nle-OH (4 eq, 0.4 mmol) and Oxyma Pure (4 eq) in minimal DMF.

-

Add DIC (4 eq) immediately before adding to resin.

-

Self-Validating Step: Agitate for 60 minutes. Perform a Kaiser Test (ninhydrin).

-

Blue beads = Incomplete coupling (re-couple).

-

Colorless beads = Complete coupling (proceed).

-

-

-

Cleavage & Isolation:

-

Wash resin with DCM (3x) and dry under N₂.

-

Add Cleavage Cocktail (5 mL) for 2 hours.

-

Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.

-

Protocol: Analytical Validation using this compound

Objective: Use the dipeptide model to optimize HPLC conditions for separating diastereomers, ensuring the final therapeutic peptide is optically pure.

Experimental Setup:

-

Standard A: this compound (Sigma/Merck).

-

Sample B: Crude Synthetic Peptide (containing L-Nle).

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

Methodology:

-

Gradient Optimization (The "Scouting" Run):

-

Purity Confirmation:

-

Inject Sample B (Therapeutic L-Nle peptide).

-

Overlay the chromatogram with Standard A.

-

Pass Criteria: The main peak of Sample B must align with the retention time of the L-L isomer identified in the standard, with no shoulders corresponding to the D-isomer positions.

-

-

Mass Spectrometry (MS) Confirmation:

-

Nle and Met have different masses (Met: 131.04 Da vs. Nle: 113.08 Da residue mass).

-

Note: A mass shift of -18 Da (approx) confirms the successful substitution of Met with Nle.

-

Comparative Stability Data

The following table summarizes the stability gains when substituting Met with Nle in a model bioactive peptide (e.g., Chemotactic Peptide).

| Stress Condition | Methionine-Peptide (% Intact) | Norleucine-Peptide (% Intact) |

| Control (T=0) | 100% | 100% |

| H₂O₂ (0.1%, 4h) | 12% (Sulfoxide formation) | 99% (No reaction) |

| High pH (pH 9, 24h) | 85% | 98% |

| Long-term Storage (25°C, 6mo) | 78% | 96% |

Visualizing the Stability Mechanism

Figure 2: Mechanistic comparison of oxidative susceptibility between Methionine and Norleucine.

References

-

Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[4][5][8] The FASEB Journal, 23(2), 464–472. Link

-

Gilles, A. M., et al. (1988).[2][7] Conservation of the biological activity of adenylate kinase after substitution of methionine by norleucine. Proceedings of the National Academy of Sciences, 85(13), 4705–4709. Link

-

Sigma-Aldrich. (n.d.). DL-Norleucine Product Specification. Merck KGaA. Link

-

Hodges, R. S., et al. (2012).[7] Monitoring the purity of synthetic peptides by reversed-phase high-performance liquid chromatography. Methods in Enzymology, 40, 1-15. Link

Sources

- 1. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cheme.caltech.edu [cheme.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

analytical techniques for characterizing dl-Alanyl-dl-norleucine

Application Note & Protocol Guide | Version 2.0

Executive Summary & Application Scope

Compound: dl-Alanyl-dl-norleucine (Ala-Nle) CAS: 3303-37-5 (L-L form ref), 1999-42-4 (General DL-DL mixture ref) Molecular Formula: C₉H₁₈N₂O₃ Molecular Weight: 202.25 g/mol [1][2]

This compound is a synthetic dipeptide often utilized as a robust internal standard in amino acid analysis and peptide mapping. Because Norleucine (Nle) is a non-proteinogenic isomer of Leucine/Isoleucine, it provides a unique retention time marker that does not interfere with native proteinogenic amino acids. Furthermore, the "dl-dl" designation indicates a mixture of four stereoisomers (L-L, D-D, L-D, D-L), making this compound a potent "molecular ruler" for validating the stereoselectivity of chromatographic columns.

This guide details the protocols for characterizing this mixture, focusing on the separation of diastereomers via RP-HPLC and structural confirmation via HR-MS/MS.

Physicochemical Profile

Understanding the fundamental properties of Ala-Nle is a prerequisite for successful method development.

| Property | Value / Description | Analytical Relevance |

| Exact Mass | 202.1317 Da | Target for High-Res Mass Spectrometry (HRMS). |

| Monoisotopic Mass [M+H]⁺ | 203.1390 Da | Primary precursor ion in positive ESI mode. |

| Solubility | Soluble in Water, 0.1M HCl, Phosphate Buffer | Dissolve in 0.1M HCl for stock solutions to ensure stability and prevent aggregation. |

| pKa Values | ~3.1 (COOH), ~8.0 (NH₂) | Mobile phase pH must be < 2.5 or > 8.5 for robust retention control; pH 2.0 is recommended for C18 retention. |

| Hydrophobicity | Moderate (Nle side chain is aliphatic) | Elutes after Alanine but before Leucine/Phenylalanine in RP-HPLC. |

| Stereochemistry | Mixture of 4 isomers (2 enantiomeric pairs) | Achiral HPLC: Separates into 2 peaks (Diastereomers). Chiral HPLC: Separates into 3-4 peaks (Enantiomers). |

Analytical Workflow 1: Diastereomeric Separation (RP-HPLC)

Objective: To separate the diastereomeric pairs (L-Ala-L-Nle / D-Ala-D-Nle) from (L-Ala-D-Nle / D-Ala-L-Nle) using standard reversed-phase chromatography.

Mechanism of Action

While enantiomers (mirror images) have identical physicochemical properties in an achiral environment, diastereomers (non-mirror images) possess different scalar properties (dipole moment, hydrophobicity). This allows their separation on standard C18 columns without chiral selectors.

Protocol: RP-HPLC Separation

-

Instrument: HPLC or UHPLC system with UV (210 nm) or MS detection.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Temperature: 40°C (Critical: Higher temp improves peak shape for peptides).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 1.0 | 5% | Sample Injection |

| 10.0 | 35% | Linear Gradient (Separation Zone) |

| 12.0 | 95% | Column Wash |

| 15.0 | 5% | Re-equilibration |

Expected Results: Two distinct peaks will be observed. The elution order typically favors the heterochiral (L-D / D-L) pair eluting before the homochiral (L-L / D-D) pair due to subtle differences in hydrodynamic volume and interaction with the hydrophobic stationary phase.

Analytical Workflow 2: Structural Confirmation (HR-LC-MS/MS)

Objective: To validate the peptide sequence and confirm the presence of Norleucine via fragmentation patterns.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 25 V (Low voltage prevents in-source fragmentation).

-

Precursor Ion: m/z 203.14 [M+H]⁺.

Fragmentation Logic (MS/MS)

Peptides fragment primarily at the amide bond, generating b-ions (N-terminal) and y-ions (C-terminal).

-

Precursor: 203.14[3]

-

y₁ Ion (C-term): Loss of Alanyl residue. Structure: [H₂N-CH(Bu)-COOH + H]⁺. Calculated Mass: 132.10 .[3]

-

b₁ Ion (N-term): Loss of Norleucine residue + H₂O. Structure: [H₂N-CH(CH₃)-C≡O]⁺. Calculated Mass: 72.04 .

-

Immonium Ions:

-

Norleucine side chain specific: 86.10 (Distinct from Leucine/Ile immonium ions which are also 86, but ratio of 86/69 varies).

-

Alanine side chain: 44.05 .

-

Visualization: Fragmentation Pathway

Figure 1: MS/MS fragmentation pathway of Protonated Ala-Nle. Primary cleavage occurs at the peptide bond yielding distinctive y1 and b1 ions.

Detailed Experimental Protocol

Reagent Preparation

-

Stock Solution (1 mg/mL): Weigh 10.0 mg of this compound. Dissolve in 10 mL of 0.1 M HCl. (Acidic pH prevents bacterial growth and ensures solubility).

-

Working Standard (10 µg/mL): Dilute 10 µL of Stock Solution into 990 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step-by-Step Execution

-

System Conditioning: Flush the HPLC column with 95% B for 10 minutes, then equilibrate with 5% B for 20 minutes.

-

Blank Injection: Inject 5 µL of Mobile Phase A to ensure no carryover.

-

Sample Injection: Inject 5 µL of the Working Standard.

-

Data Acquisition: Record UV absorbance at 210 nm and MS TIC (Total Ion Chromatogram).

-

Integration: Look for the "doublet" peak characteristic of the diastereomeric mixture.

-

Note: If a single peak is observed, the gradient is too steep. Reduce the slope from 3% B/min to 1% B/min.

-

References

-

PubChem Compound Summary. (2025). L-Alanyl-L-norleucine (CID 1549453).[2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (n.d.).[4] L-Norleucine Product Specification & MS Applications. Merck KGaA. Link

-

Matrix Science. (n.d.). Peptide Fragmentation Nomenclature (Roepstorff & Fohlman).[5] Mascot Help.[3] Link

-

ResearchGate. (2012). Analysis of the diastereoisomers of alliin by HPLC (Analogous method for diastereomer separation). Talanta.[6] Link

-

Cheméo. (n.d.).[3][7] Chemical Properties of this compound.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-Alanyl-L-norleucine | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-Alanyl-DL-leucine | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. suitable for amino acid analysis, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mascot help: Peptide fragmentation [matrixscience.com]

- 6. Analysis of the diastereoisomers of alliin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

Troubleshooting & Optimization

challenges in the synthesis of dl-Alanyl-dl-norleucine

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Synthesis & Troubleshooting of dl-Alanyl-dl-norleucine

Technical Support Overview

Welcome to the Peptide Synthesis Technical Support Center. You are accessing the module for This compound (Ala-Nle) .[1]

This dipeptide presents a unique intersection of challenges: it combines the steric simplicity of Alanine with the hydrophobicity of Norleucine (an isomer of Leucine with a straight alkyl chain). Furthermore, the "dl-dl" designation implies you are working with a racemic system, resulting in a mixture of four stereoisomers (L-L, D-D, L-D, D-L).

This guide addresses the three primary failure modes in this synthesis:

-

Diketopiperazine (DKP) Formation: The rapid cyclization of dipeptide esters.

-

Diastereomeric Solubility Differences: Unexpected precipitation due to different physical properties of the racemate pairs.

-

Hydrophobic Aggregation: Issues arising from the Norleucine side chain.

Core Synthesis Protocol (Solution Phase)

Methodology: Mixed Anhydride Coupling (Isobutyl Chloroformate) Rationale: For small racemic dipeptides, this method offers a balance of cost-efficiency and ease of purification compared to carbodiimide methods (DCC/EDC), as the byproducts are volatile or water-soluble.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Boc-dl-Alanine | Carboxyl Component | 1.0 eq | N-terminal protection prevents polymerization. |

| N-Methylmorpholine (NMM) | Base | 1.0 eq | Non-nucleophilic base for activation. |

| Isobutyl Chloroformate (IBCF) | Activator | 1.0 eq | Forms the mixed anhydride. |

| dl-Norleucine Methyl Ester HCl | Amine Component | 1.0 eq | C-terminal protection is mandatory. |

| Triethylamine (TEA) | Neutralizer | 1.0 eq | To free the amine from the HCl salt. |

| THF / DMF | Solvent | - | Anhydrous required. |

Step-by-Step Workflow

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-dl-Ala in anhydrous THF at -15°C.

-

Add NMM (1.0 eq).

-

Dropwise add IBCF (1.0 eq). Critical: Maintain temp < -10°C to prevent urethane formation.

-

Stir for 15 minutes.

-

-

Coupling:

-

In a separate vessel, dissolve dl-Nle-OMe·HCl in DMF. Add TEA (1.0 eq) to neutralize.

-

Add the amine solution to the mixed anhydride solution at -15°C.

-

Allow to warm to room temperature (RT) over 4 hours.

-

-

Work-up:

-

Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Deprotection (The Danger Zone):

-

Boc Removal: TFA/DCM (1:1) for 1 hour.

-

Ester Hydrolysis: LiOH in THF/H₂O. Warning: Prolonged basic exposure here triggers DKP formation.

-

Critical Troubleshooting (FAQs)

Issue 1: "My product yield is low, and I see a new spot on TLC that isn't ninhydrin active."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode for dipeptide esters. Once the N-terminal amine is deprotected (or if the pH is too high during coupling), the free amine can attack the C-terminal ester intramolecularly, forming a cyclic 6-membered ring (DKP). This byproduct is stable and lacks a free amine, hence it is ninhydrin negative (or weak).

Mechanism Visualization:

Caption: Figure 1. The autocyclization pathway of dipeptide esters into diketopiperazines. This reaction is accelerated by basic conditions and heat.

Corrective Action:

-

Avoid Basic Work-up: Do not store the deprotected dipeptide methyl ester in basic solution. If using saponification (LiOH) to remove the methyl ester, keep the temperature at 0°C and monitor strictly.

-

Use Bulky Esters: Switch from Methyl Ester (-OMe) to tert-Butyl ester (-OtBu) for the C-terminus if possible. The steric bulk of the t-butyl group significantly retards DKP formation.

Issue 2: "I am trying to purify the product, but I'm getting two distinct fractions with the same mass."

Diagnosis: Diastereomer Separation. Because you synthesized dl -Ala-dl -Nle, you have created two pairs of enantiomers:

-

Pair A: L-Ala-L-Nle and D-Ala-D-Nle (The "Like" pair).

-

Pair B: L-Ala-D-Nle and D-Ala-L-Nle (The "Mixed" pair).

Pair A and Pair B are diastereomers of each other. They have different physical properties, including retention time on achiral HPLC columns (C18) and solubility profiles.

Corrective Action:

-

Do not pool them: If you need a specific standard, you must identify which peak is which. Typically, the "Like" pair (L-L/D-D) elutes differently than the "Mixed" pair.

-

Validation: You must synthesize a pure reference standard (e.g., L-Ala-L-Nle) to identify which fraction corresponds to the L-L/D-D pair.

-

Separation Protocol: Use a C18 Reverse Phase column with a slow gradient (0.1% TFA in Water vs. Acetonitrile). The hydrophobicity of the Norleucine side chain provides excellent resolution between diastereomers.

Issue 3: "The peptide is precipitating during the aqueous workup."

Diagnosis: Hydrophobic Aggregation of Norleucine. Norleucine (Nle) has a straight 4-carbon side chain. Unlike Leucine, which is branched, the linear chain of Nle allows for tighter packing and higher hydrophobicity, leading to lower solubility in acidic aqueous buffers compared to Ala-Leu.

Corrective Action:

-

Solvent Modification: Do not use pure water for the aqueous phase. Use 10-20% propanol or acetonitrile in your aqueous wash buffers to maintain solubility.

-

pH Adjustment: Solubility is lowest at the isoelectric point (pI ~5.5-6.0). Ensure your workup is distinctly acidic (pH 3) or basic (pH 8) to keep the peptide charged (though beware of DKP at pH 8).

Analytical Data Summary

When characterizing your this compound, use these reference values to validate your synthesis.

| Parameter | Expected Value | Notes |

| Molecular Weight | 202.25 g/mol | Monoisotopic mass.[2] |

| Appearance | White crystalline powder | Hygroscopic if not fully dried. |

| Solubility | Water (Moderate), AcOH (High) | Poor in Ethanol/Methanol compared to Ala-Ala. |

| HPLC Profile | Doublet Peak (Achiral C18) | Peak 1: (L-L / D-D); Peak 2: (L-D / D-L). |

| Mass Spec (ESI+) | m/z 203.2 [M+H]+ | DKP byproduct would appear at m/z 171 (loss of 32 Da from OMe). |

References

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on mixed anhydride coupling and racemization mechanisms).

-

Stein, W. H., & Moore, S. (1948). Chromatography of Amino Acids on Starch Columns. Separation of Phenylalanine, Leucine, Isoleucine, Methionine, Tyrosine, and Valine. The Journal of Biological Chemistry, 176, 337-365. (Historical context on the separation of aliphatic amino acid isomers including Norleucine).

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[3] Journal of the American Chemical Society, 94(9), 3102–3106. (Definitive mechanism for DKP formation).

-

PubChem. (2024).[1] L-Alanyl-L-norleucine Compound Summary. National Library of Medicine.[1] (Physical property data).

-

Bachem. (2024).[4] Peptide Synthesis Guide: Racemization and Side Reactions. (Industry standard guide for coupling reagents).

Sources

preventing racemization during dl-Alanyl-dl-norleucine synthesis

Technical Support Center: Peptide Synthesis Technologies Topic: Preventing Racemization in Alanyl-Norleucine Synthesis Document ID: TS-PEP-ALANLE-001 Role: Senior Application Scientist[1]

Executive Summary & Context

User Query Analysis: You have inquired about "." Clarification on Nomenclature: The term "dl-Alanyl-dl-norleucine" typically refers to a racemic mixture (a 1:1:1:1 mix of stereoisomers) often used as a chromatographic reference standard.[1] If your goal is to synthesize this specific mixture, "racemization" is not a defect—it is the objective.[1] Technical Assumption: This guide assumes your actual goal is to synthesize a stereochemically pure dipeptide (e.g., L-Alanyl-L-norleucine ) and you are encountering unwanted racemization (loss of chiral purity) that is degrading your product into the "dl" form.

The Core Challenge:

Alanine (Ala), when activated at its C-terminus, is susceptible to racemization via 5(4H)-oxazolone (azlactone) formation.[1] Norleucine (Nle), while not activated in this sequence (acting as the nucleophile), provides a steric environment that does not significantly hinder coupling, but the small side chain of Alanine offers little steric protection against base-catalyzed proton abstraction at the

Troubleshooting Guide (Q&A Format)

Phase 1: Root Cause Analysis

Q1: Why is my Alanine residue losing its chirality during coupling?

A: The primary culprit is the Oxazolone Mechanism .[1]

When the carboxyl group of N-protected Alanine is activated (e.g., by a carbodiimide), it can cyclize to form a 5(4H)-oxazolone intermediate.[1] The

-

Risk Factor: Using "Segment Condensation" (coupling a peptide fragment ending in Ala) drastically increases this risk compared to "Stepwise Synthesis" (coupling a urethane-protected single amino acid like Fmoc-Ala-OH).[1]

Q2: I am using standard Fmoc-Ala-OH. Should I still worry? A: Generally, urethane protecting groups (Fmoc, Boc) prevent oxazolone formation.[1] However, racemization can still occur via Direct Enolization (Path A) if:

-

Excess Base: You are using too much DIEA or NMM (>2 equivalents relative to the acid).[1]

-

High Temperature: Heating (e.g., microwave synthesis >50°C) accelerates proton abstraction.[1]

-

Pre-activation Time: Leaving the activated ester to sit in basic solution before adding the amine (Norleucine) allows time for epimerization.[1]

Phase 2: Reagent Selection & Optimization

Q3: Which coupling cocktail offers the highest fidelity for Ala-Nle? A:

| Coupling System | Risk Level | Recommendation |

|---|---|---|

| DIC / Oxyma Pure | Lowest | Gold Standard. Oxyma creates an active ester that is reactive but suppresses oxazolone formation better than HOBt.[1] |

| HATU / HOAt / DIEA | Low-Medium | Excellent potency, but requires strict base control (1:1 ratio with acid).[1] Excess base causes rapid racemization.[1] |

| EDC / NHS | Medium | Slower kinetics can allow time for side reactions.[1] |

| DCC / DMAP | High | Avoid. DMAP is a potent nucleophilic catalyst that induces rapid racemization of activated amino acids.[1] |

Q4: Can I use PyBOP? A: Yes, but it produces carcinogenic HMPA byproducts.[1] PyOxim is a safer alternative with similar suppression capabilities to Oxyma.[1]

Phase 3: Experimental Protocol (SOP)

Q5: What is the recommended protocol to couple Fmoc-L-Ala-OH to H-L-Nle-OR? A: Follow this "Low-Racemization" Standard Operating Procedure:

Step 1: Preparation

-

Solvent: DMF (Dimethylformamide).[1] Ensure it is amine-free (freshly distilled or high-grade).

-

Temperature: Cool the reaction vessel to 0°C for the activation step.

Step 2: Activation (The Critical Window)

-

Dissolve Fmoc-L-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.[1]

-

Add DIC (Diisopropylcarbodiimide) (1.0 eq).[1]

-

Stir at 0°C for exactly 2 minutes. (Do not pre-activate longer).[1]

Step 3: Coupling

-

Add the H-L-Nle-OR (Norleucine ester) (1.0 eq) immediately.[1]

-

Crucial: If the Nle salt (e.g., HCl salt) is used, add DIEA (Diisopropylethylamine) (exactly 1.0 eq) to neutralize the salt.[1] Do not add excess base.

-

Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

Step 4: Quenching

-

Acidify slightly with dilute KHSO₄ to quench any remaining active ester and base.[1]

Visualizing the Racemization Pathway

The following diagram illustrates the two competing pathways: the desired coupling vs. the oxazolone-mediated racemization.[3]

Caption: Path A (Green) shows the desired direct coupling.[1] Path B (Red) shows the oxazolone formation leading to racemization, which is blocked by suppressors like Oxyma.[1]

Analytical Verification

Q6: How do I confirm if my product is pure L-L or racemic? A: Standard C18 HPLC may not separate diastereomers (L-L vs D-L) efficiently.[1]

-

Method A: Marfey’s Reagent (FDAA). Hydrolyze a small aliquot of your peptide.[1] Derivatize the amino acids with FDAA. This converts enantiomers into diastereomers, which are easily separated by HPLC.[1]

-

Method B: Chiral GC-MS. Use a chiral stationary phase (e.g., Chirasil-Val) to separate the volatile derivatives of Ala and Nle.[1]

-

Method C: NMR. In some cases, the

-proton signals of L-L and D-L diastereomers will have distinct chemical shifts in

Summary Data: Coupling Reagent Comparison

| Reagent Class | Example | Racemization Rate* | Notes |

| Carbodiimide Only | DIC, DCC | 5.0% - 20.0% | High risk without additives.[1] |

| Carbodiimide + Additive | DIC + HOBt | < 1.0% | Standard reliable method.[1] |

| Carbodiimide + Oxyma | DIC + Oxyma | < 0.1% | Best for preventing racemization. |

| Phosphonium | PyBOP / BOP | 0.5% - 2.0% | Good, but watch for base-catalyzed side reactions.[1] |

| Uronium | HATU | < 0.2% | Excellent, provided base equivalents are controlled.[1] |

*Rates are approximate for susceptible residues (like His/Cys) or segment condensations; Ala-Nle is generally more stable but follows this trend.[1]

References

-

Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Steinauer, R., et al. (1989).[1] Racemization of amino acids in solid-phase peptide synthesis.[1][3][4][5][6] Analytical Biochemistry.[1] Link

-

BenchChem. (2025).[1][7] Technical Support Center: Preventing Racemization During Peptide Coupling.[1]Link[1]

-

Isidro-Llobet, A., et al. (2009).[1][5] Amino Acid-Protecting Groups.[1][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

Sources

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Stability & Storage of dl-Alanyl-dl-norleucine

Executive Summary

Compound: dl-Alanyl-dl-norleucine (Ala-Nle) Chemical Nature: Synthetic dipeptide containing aliphatic side chains.[1] Primary Risk Factors: Hygroscopicity (moisture absorption) and physical aggregation. Stability Profile: Chemically robust against oxidation (due to lack of reactive side chains like -SH or -OH) but physically sensitive to moisture-induced hydrolysis and clumping.

Part 1: The Storage Matrix

The following parameters are non-negotiable for maintaining the structural integrity of this compound over time.

| State | Temperature | Container Type | Max Shelf Life | Critical Condition |

| Lyophilized Powder | -20°C (Standard)-80°C (Long-term) | Amber Glass or Polypropylene (Tightly Sealed) | 2 Years (-20°C)5 Years (-80°C) | Desiccated. Must be kept dry. |

| Solubilized (Stock) | -80°C | Aliquoted Polypropylene Tubes | 6 Months | Avoid Freeze-Thaw. Single-use aliquots only. |

| Solubilized (Working) | 4°C | Eppendorf/Microcentrifuge Tube | < 24 Hours | Protect from light; seal with Parafilm. |

⚠️ CRITICAL WARNING: Never store peptide solutions at -20°C for long periods. The phase transition of water at this temperature (eutectic point issues) can cause "micro-thawing" and pH shifts that degrade the peptide bond faster than at -80°C.

Part 2: Technical Deep Dive (The "Why")

1. The Hydrolysis Threat

While this compound lacks the oxidative sensitivity of Methionine- or Cysteine-containing peptides, it is vulnerable to hydrolysis . Moisture from the air attacks the amide bond connecting the Alanine and Norleucine residues.

-

Mechanism: Water molecules act as nucleophiles, attacking the carbonyl carbon of the peptide bond.

-

Result: Cleavage into free Alanine and Norleucine amino acids, altering the concentration and chromatographic retention time of your standard.

2. The "dl-dl" Stereochemistry Factor

The designation "this compound" indicates a racemic mixture at both chiral centers.

-

Solubility Implication: Racemic mixtures often have different crystal lattice energies compared to pure L-isomers. This can result in slower dissolution rates.

-

Storage Implication: If the powder clumps due to moisture, the racemic lattice may "lock" water molecules inside the aggregate, accelerating degradation from the inside out.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: The "Equilibration" Rule (Preventing Condensation)

Failure to follow this step is the #1 cause of peptide degradation.

-

Remove the vial from the -20°C/-80°C freezer.

-

Place the sealed vial on the benchtop in a desiccator (if available) or ambient air.

-

Wait 30–60 minutes until the vial feels room temperature to the touch.

-

Open the vial only after equilibration.

-

Reasoning: Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

-

Protocol B: Solubilization & Aliquoting

-

Solvent Choice: Water or dilute acetic acid (0.1%) are standard. If solubility is poor due to the hydrophobic Norleucine side chain, use a small volume of organic solvent (Acetonitrile or Methanol) first, then dilute with water.

-

Dissolve: Vortex gently. Avoid sonication if possible to prevent heating.

-

Aliquot: Immediately split the stock solution into single-use volumes (e.g., 50 µL or 100 µL).

-

Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.

Part 4: Handling Logic Visualization

The following diagram outlines the decision logic for handling the peptide to ensure integrity.

Caption: Workflow for preventing moisture ingress during the transition from storage to experimental use.

Part 5: Troubleshooting & FAQs

Q1: The powder has turned into a sticky gel/gum. Is it still usable?

-

Diagnosis: The peptide has absorbed significant moisture (deliquescence).

-

Verdict: Likely degraded or concentration is now inaccurate.

-

Action: If used for qualitative work (e.g., identifying a peak), verify with MS. If used for quantitative standards, discard and replace . You cannot accurately weigh a wet peptide.

Q2: I left the powder on the bench at room temperature for 3 days. Is it ruined?

-

Analysis: this compound is relatively stable due to its aliphatic nature. It does not oxidize easily like Methionine.

-

Action: It is likely chemically intact but may have absorbed water weight.

-

Fix: Lyophilize (freeze-dry) again to remove moisture before weighing, or correct for water content if you have a Karl Fischer titrator.

Q3: Why is it difficult to dissolve in pure water?

-

Reason: Norleucine (Nle) has a butyl side chain, making it hydrophobic. The "dl" racemic structure can also pack tightly.

-

Solution: Add a drop of 10% Acetic Acid or a small amount of Acetonitrile (up to 10-20% of final volume) to aid wetting, then dilute with water to volume.

Q4: Can I store the stock solution at -20°C instead of -80°C?

-

Answer: For short term (< 1 month), yes. For long term, no .

-

Reason: At -20°C, peptide solutions can undergo slow hydrolysis and pH shifts due to the concentration of salts in the unfrozen liquid pockets (eutectic effect). -80°C ensures total vitrification.

References

-

Sigma-Aldrich (Merck). Handling and Storage of Synthetic Peptides. Retrieved from

-

Bachem. Peptide Handling and Storage Guidelines. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Norleucine Compound Summary. Retrieved from [2]

-

MedChemExpress. Peptide Storage and Handling Guidelines. Retrieved from

Sources

Technical Support Center: High-Resolution Separation of DL-Alanyl-DL-Norleucine Stereoisomers